molecular formula C7H5F4N B137313 2-Fluoro-6-(trifluoromethyl)aniline CAS No. 144851-61-6

2-Fluoro-6-(trifluoromethyl)aniline

Cat. No.: B137313
CAS No.: 144851-61-6
M. Wt: 179.11 g/mol
InChI Key: CQSFHEFEKDRLKE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)aniline, or 2F6TFA, is an important organic compound used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 64-66 °C. 2F6TFA is widely used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. It is also used in the production of fluoropolymers and other polymers.

Scientific Research Applications

Ruthenium-Catalyzed Synthesis

2-Fluoro-6-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is highly efficient and tolerant of various functional groups, allowing for the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Vibrational Analysis in NLO Materials

The compound is part of a study on non-linear optical (NLO) materials, where its vibrational properties, along with other similar molecules, are analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research provides insights into the molecular structure and the effects of substituent positions on vibrational spectra (Revathi et al., 2017).

Cryo-Crystallization Studies

This compound is involved in cryo-crystallization studies to understand the molecular packing of aniline derivatives in the solid state. This research has identified key supramolecular synthons and the role of fluorine-centered interactions in nucleation and crystal growth (Mondal et al., 2018).

Antiproliferative Activity Studies

The compound's derivatives have been synthesized and tested for antiproliferative activity against specific cell lines. This includes a study of Cu(II) and Pd(II) complexes with this compound, exploring their potential in cancer treatment (Kasumov et al., 2016).

Synthesis of Isatin Derivatives

It also finds application in the synthesis of isatin derivatives, crucial in various pharmaceuticals (Zhenmin, 2008).

Trifluoromethyl Group as a Novel Synthon

The trifluoromethyl group in this compound has been used as a novel synthon for synthesizing isoxazoles and 1,3,5-triazines, expanding the compound's utility in organic synthesis (Strekowski et al., 1995).

Visible-Light-Promoted Radical C-H Trifluoromethylation

This compound is part of a study exploring visible-light-induced radical trifluoromethylation of anilines, demonstrating its potential as a building block for various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

FTIR and Raman Spectra Analysis

In spectroscopy, its FTIR and Raman spectra have been recorded and analyzed, contributing to the understanding of the influence of fluorine atoms on the aniline molecule's geometry and vibrational modes (Mukherjee et al., 2009).

Interaction Studies in Ortho-Substituted Anilines

The compound is also used in studying interactions between groups in ortho-substituted anilines, particularly focusing on hydrogen bonding and molecular packing (Hambly & O'Grady, 1962).

Safety and Hazards

This chemical is considered hazardous. It is flammable and toxic in contact with skin. It causes skin irritation and serious eye irritation. It is harmful if swallowed or inhaled .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFHEFEKDRLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333855
Record name 2-Fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144851-61-6
Record name 2-Fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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